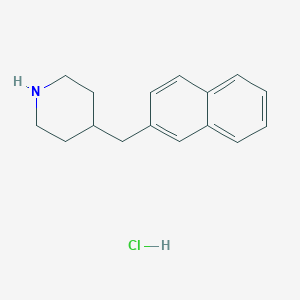

4-(naphthalen-2-ylmethyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13661041

Molecular Formula: C16H20ClN

Molecular Weight: 261.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20ClN |

|---|---|

| Molecular Weight | 261.79 g/mol |

| IUPAC Name | 4-(naphthalen-2-ylmethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C16H19N.ClH/c1-2-4-16-12-14(5-6-15(16)3-1)11-13-7-9-17-10-8-13;/h1-6,12-13,17H,7-11H2;1H |

| Standard InChI Key | APETVRBXGYTBBB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl |

| Canonical SMILES | C1CNCCC1CC2=CC3=CC=CC=C3C=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₆H₂₀ClN, with a molecular weight of 261.79 g/mol . Its IUPAC name, 4-(naphthalen-2-ylmethyl)piperidine hydrochloride, reflects the substitution pattern: a naphthalen-2-ylmethyl group at the 4-position of the piperidine ring, with a hydrochloride counterion stabilizing the amine group .

Structural Features

The piperidine ring adopts a chair conformation, while the naphthalene moiety contributes aromaticity and planar geometry. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability. Key spectroscopic identifiers include:

-

IR: Absence of terminal acetylene C–H stretches (~3309 cm⁻¹) and presence of disubstituted alkyne signals (~2121 cm⁻¹) .

-

NMR: Distinct proton environments for the naphthalene (δ 7.2–8.0 ppm) and piperidine (δ 1.5–3.5 ppm) groups .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 252563-97-6 | |

| Molecular Formula | C₁₆H₂₀ClN | |

| Molecular Weight | 261.79 g/mol | |

| IUPAC Name | 4-(naphthalen-2-ylmethyl)piperidine hydrochloride |

Synthesis and Modification

Synthetic Routes

The compound is synthesized via Mannich reactions, involving:

-

Alkylation: Reaction of 1-(prop-2-ynyloxy)naphthalene with 4-phenylpiperidine.

-

Quaternization: Treatment with hydrochloric acid to form the hydrochloride salt .

Yields vary based on reaction conditions. For example, CuI-catalyzed reactions in dioxane at 40°C achieve ~75% yield for analogous piperidine derivatives .

Structural Analogs

Modifications at the piperidine nitrogen or naphthalene position alter bioactivity. Notable analogs include:

-

1-TERT-BUTYL 4-ETHYL 4-(NAPHTHALEN-2-YLMETHYL)PIPERIDINE-1,4-DICARBOXYLATE (CAS 227470-74-8), which introduces ester groups for enhanced lipophilicity .

-

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol (CAS VC16439738), adding a hydroxymethyl group for hydrogen bonding.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (~50 mg/mL at 25°C), while the naphthalene group confers lipid membrane permeability. The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture .

Predicted Properties

Computational models estimate:

| Compound | Activity (IC₅₀) | Model | Source |

|---|---|---|---|

| LAS-251 | 40 nM (local anesthetic) | Rabbit abdominal wall | |

| NSC-696885 | 200 nM (MAGL inhibition) | Brain membrane |

Applications in Research

Drug Discovery

The compound serves as a scaffold for:

-

Cannabinoid receptor modulators: Modifying FAAH/MAGL enzyme activity .

-

Antimicrobial agents: Disrupting bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .

Chemical Probes

Its fluorescent naphthalene group aids in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume